molecular formula C13H23NO B13074832 2-(Azepan-2-YL)-4-methylcyclohexan-1-one

2-(Azepan-2-YL)-4-methylcyclohexan-1-one

Cat. No.: B13074832
M. Wt: 209.33 g/mol
InChI Key: SNSQQSMIUDXCLR-UHFFFAOYSA-N
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Description

2-(Azepan-2-YL)-4-methylcyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with an azepane ring and a methyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and azepane, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-YL)-4-methylcyclohexan-1-one typically involves the reaction of cyclohexanone with azepane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclohexanone, followed by the addition of azepane to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the correct product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-2-YL)-4-methylcyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Azepan-2-YL)-4-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azepan-2-YL)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can interact with biological macromolecules, potentially altering their function or activity. The cyclohexanone moiety may also play a role in the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azepan-2-YL)-4-methylcyclohexan-1-one is unique due to the presence of both an azepane ring and a methyl-substituted cyclohexanone ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

2-(azepan-2-yl)-4-methylcyclohexan-1-one

InChI

InChI=1S/C13H23NO/c1-10-6-7-13(15)11(9-10)12-5-3-2-4-8-14-12/h10-12,14H,2-9H2,1H3

InChI Key

SNSQQSMIUDXCLR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1)C2CCCCCN2

Origin of Product

United States

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